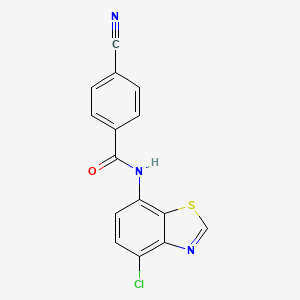

N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS/c16-11-5-6-12(14-13(11)18-8-21-14)19-15(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDWSNDWVXXOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a cyano group attached to the benzamide structure. This unique configuration allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell signaling pathways. For instance, similar compounds have demonstrated inhibition of the AKT and ERK signaling pathways, which are crucial in cancer cell proliferation and survival .

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including human non-small cell lung cancer (A549) and epidermoid carcinoma (A431). The following table summarizes key findings from these studies:

| Cell Line | IC50 Value (µM) | Mechanism | Reference |

|---|---|---|---|

| A431 | 2.5 | Induction of apoptosis | |

| A549 | 3.0 | Inhibition of IL-6 and TNF-α expression | |

| H1299 | 2.8 | Cell cycle arrest |

These results indicate that the compound significantly inhibits cancer cell proliferation and promotes apoptosis.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the efficacy of this compound in detail:

- Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on A431 and A549 cell lines through MTT assays and flow cytometry. Results indicated a significant reduction in cell viability and induction of apoptosis at low concentrations (1–4 µM) .

- Inflammatory Response Modulation : Another study utilized ELISA to measure cytokine levels in RAW264.7 macrophages treated with the compound. The findings revealed a marked decrease in IL-6 and TNF-α levels, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide can be contextualized by comparing it to analogs such as N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide (Compound ID: F299-0011), a closely related derivative with a fluorine substituent instead of a cyano group. Below is a detailed analysis:

Structural and Physicochemical Properties

Key Observations :

- The cyano group in the target compound increases molecular weight and lipophilicity (logP) compared to the fluorine analog. This may enhance membrane permeability but reduce aqueous solubility .

Electronic and Steric Effects

- Electron-Withdrawing Effects : The -CN group is a stronger electron-withdrawing substituent than -F, which may modulate the electronic environment of the benzamide ring. This could influence interactions with enzymatic active sites, such as those involving π-π stacking or dipole-dipole interactions.

- Steric Considerations: The linear geometry of the cyano group introduces minimal steric bulk compared to bulkier substituents (e.g., -CF₃), preserving access to sterically constrained binding sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide, and how can reaction conditions be optimized for yield and purity?

- Method : React 4-chloro-1,3-benzothiazol-7-amine with 4-cyanobenzoyl chloride in dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts. Pyridine may also act as both solvent and base, as demonstrated in analogous amide syntheses. Monitor reaction progress via thin-layer chromatography (TLC). Purify the product through recrystallization (e.g., methanol) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–25°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Techniques :

- NMR : ¹H NMR should show aromatic protons (δ 7.0–8.5 ppm), the amide NH (δ ~10–12 ppm, broad), and absence of starting material peaks. ¹³C NMR confirms the cyano group (δ ~115–120 ppm) and carbonyl (δ ~165–170 ppm).

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₅H₉ClN₃OS, 314.7 g/mol).

- Reference vibrational assignments from studies on 4-cyanobenzamide derivatives and benzothiazole analogs .

Advanced Research Questions

Q. How can researchers design crystallographic experiments to determine the crystal structure of this compound, and what challenges might arise during refinement?

- Experimental Design : Grow single crystals via slow evaporation (e.g., methanol/water). Collect X-ray diffraction data at 100 K using Mo-Kα radiation. Process data with SHELX (SHELXT for solution, SHELXL for refinement). Address challenges like disordered solvent molecules (use SQUEEZE) or twinning (test for pseudo-merohedral twinning with TWINABS). Refinement parameters: anisotropic displacement for non-H atoms, riding models for H atoms. Validate with R₁ (<5%) and wR₂ (<15%) .

Q. What strategies are recommended for analyzing contradictory biological activity data of this compound across different assays?

- Approach :

- Confirm compound purity (HPLC >95%, NMR peak integration).

- Test solubility in assay buffers (DMSO stock, diluted to <1% v/v).

- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Compare with analogs (e.g., bromo-substituted benzothiazoles) to assess substituent effects.

- Reference PFOR enzyme inhibition studies for structurally related thiazole amides, where activity discrepancies were resolved via crystallographic validation of binding modes .

Q. How can the reactivity of the chloro substituent in this compound be exploited in further chemical modifications?

- Reactivity Pathways :

- Nucleophilic Aromatic Substitution : React with amines (e.g., piperidine) or thiols under basic conditions (K₂CO₃, DMF, 80°C).

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

Q. What computational methods can be employed to predict the interaction mechanisms between this compound and its biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina or Glide to model binding to enzyme active sites (e.g., PFOR). Validate with free-energy perturbation (FEP) calculations.

- Molecular Dynamics (MD) : Run simulations in GROMACS to assess stability of ligand-target complexes.

- Reference computational studies on cyano-substituted benzamides to identify key interactions (e.g., hydrogen bonding with cyano/amide groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.